molecular formula C31H44ClFN2O6S2 B13355603 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride

3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride

Cat. No.: B13355603
M. Wt: 659.3 g/mol
InChI Key: DUXVLKPTZTVERV-UHFFFAOYSA-N
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Description

3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a sulfonamide group, and a chlorinated aromatic ring. Compounds with such structures are often used in various fields, including medicinal chemistry and materials science, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a chlorinated aromatic amine with hexadecylsulfonyl chloride under basic conditions.

    Introduction of the oxopropanoyl group: This step may involve the acylation of the sulfonamide intermediate with an appropriate acyl chloride or anhydride.

    Sulfonyl fluoride formation:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the sulfonamide group.

    Reduction: Reduction reactions can target the oxopropanoyl group or the sulfonyl fluoride group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring or the sulfonyl fluoride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

    Materials Science: It may be used in the synthesis of polymers or other advanced materials.

Biology

    Enzyme Inhibition: The sulfonyl fluoride group is known to act as an irreversible inhibitor of serine proteases and other enzymes.

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

    Chemical Manufacturing: Used in the production of other complex organic molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for compounds containing sulfonyl fluoride groups typically involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and inactivating the enzyme. This mechanism is crucial in both therapeutic and research applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-((2-Chloro-5-(N-octadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride
  • 3-(3-((2-Chloro-5-(N-dodecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride

Uniqueness

The uniqueness of 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The long alkyl chain (hexadecyl) in the sulfonamide group may also influence its solubility and interaction with biological membranes, making it particularly interesting for drug development and materials science.

Properties

Molecular Formula

C31H44ClFN2O6S2

Molecular Weight

659.3 g/mol

IUPAC Name

3-[3-[2-chloro-5-(hexadecylsulfamoyl)anilino]-3-oxopropanoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C31H44ClFN2O6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-34-43(40,41)27-19-20-28(32)29(23-27)35-31(37)24-30(36)25-17-16-18-26(22-25)42(33,38)39/h16-20,22-23,34H,2-15,21,24H2,1H3,(H,35,37)

InChI Key

DUXVLKPTZTVERV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC(=CC=C2)S(=O)(=O)F

Origin of Product

United States

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